molecular formula C10H7ClN4S B1434339 3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1955547-26-8

3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1434339
M. Wt: 250.71 g/mol
InChI Key: AEGAAQOGHLSULX-UHFFFAOYSA-N
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Description

“3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been synthesized and characterized using various techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. These methods confirm the structures of these compounds and provide insights into their molecular configurations and interactions. Studies have utilized Density Functional Theory (DFT) calculations to compare theoretical and experimental results, offering a deeper understanding of their electronic structures and reactivity (Sallam et al., 2021).

Molecular Aggregation and Lipophilicity

  • Investigations into the molecular aggregation, structure, and lipophilicity of these derivatives reveal their potential for varied biological applications. The intermolecular interactions and co-crystallization behaviors of these compounds have been explored, providing valuable information on their solubility and distribution properties, which are crucial for drug design (Katrusiak & Katrusiak, 2010).

Potential Biological Activities

  • Some derivatives have demonstrated significant biological properties, including anti-tumor, anti-inflammatory, and antiviral activities. These findings underscore the therapeutic potential of these compounds in treating various diseases. For instance, studies have shown that certain triazolo[4,3-b]pyridazine derivatives exhibit promising antiviral activity against hepatitis-A virus (HAV), highlighting their potential as antiviral agents (Shamroukh & Ali, 2008).

Antidiabetic Potential

  • Research into triazolo-pyridazine-6-yl-substituted piperazines evaluated their dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their usefulness in developing new anti-diabetic medications. These studies provide a foundation for further exploration of these compounds in metabolic disorder therapies (Bindu et al., 2019).

Safety And Hazards

The safety and hazards associated with “3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” are not detailed in the sources I found .

properties

IUPAC Name

3-(chloromethyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c11-6-10-13-12-9-4-3-7(14-15(9)10)8-2-1-5-16-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGAAQOGHLSULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CCl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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